molecular formula C11H10IN3O2 B13427209 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid

2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B13427209
M. Wt: 343.12 g/mol
InChI Key: WOJSUUCUWLKMGE-UHFFFAOYSA-N
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Description

2-(4-Iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid is a high-purity chemical intermediate designed for pharmaceutical research and the development of novel bioactive molecules. This compound features a multifunctional pyrazole core, a synthetically versatile iodine atom at the 4-position, and a pyridin-3-yl heteroaromatic system. The acetic acid side chain provides a handle for further conjugation and derivatization, making this reagent a valuable scaffold for constructing more complex molecular architectures. The pyrazole nucleus is a privileged structure in medicinal chemistry, extensively documented for its wide spectrum of biological activities. Scientific literature indicates that pyrazole-based compounds are investigated for their potential as antimicrobial, anti-inflammatory, anticancer, and antiviral agents, among other therapeutic applications . The specific substitution pattern on this pyrazole core, particularly the iodine and the pyridine ring, is strategically incorporated to facilitate structure-activity relationship (SAR) studies and to serve as a key intermediate in the synthesis of targeted libraries for high-throughput screening . Researchers can utilize this compound in various cross-coupling reactions, where the iodine atom acts as an excellent leaving group for metal-catalyzed transformations such as Suzuki, Sonogashira, and Heck couplings. This allows for the efficient introduction of diverse carbon-based fragments to explore chemical space. The integration of a nitrogen-rich heterocyclic system, including the pyridine and pyrazole rings, is a common strategy in drug discovery to improve solubility, influence molecular conformation, and engage in key hydrogen bonding interactions with biological targets . This product is intended for use by qualified researchers as a building block in the discovery of new chemical entities. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Properties

Molecular Formula

C11H10IN3O2

Molecular Weight

343.12 g/mol

IUPAC Name

2-(4-iodo-5-methyl-3-pyridin-3-ylpyrazol-1-yl)acetic acid

InChI

InChI=1S/C11H10IN3O2/c1-7-10(12)11(8-3-2-4-13-5-8)14-15(7)6-9(16)17/h2-5H,6H2,1H3,(H,16,17)

InChI Key

WOJSUUCUWLKMGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C2=CN=CC=C2)I

Origin of Product

United States

Preparation Methods

Preparation of the Pyrazole Core

The synthesis of the substituted pyrazole nucleus typically begins with condensation reactions involving hydrazines and β-dicarbonyl compounds or equivalent precursors.

  • General Method : Condensation of 3-pyridyl hydrazine with a suitably substituted 1,3-dicarbonyl compound or α,β-unsaturated carbonyl precursor bearing the 4-iodo and 5-methyl substituents on the pyrazole ring. For example, phenylhydrazine derivatives have been condensed with 4,4-dimethyl-3-oxopentanenitrile or related compounds in refluxing toluene or aqueous acidic ethanol to yield pyrazole intermediates.

  • Key Reaction Conditions :

    • Solvent: Toluene or aqueous HCl in ethanol
    • Temperature: Reflux
    • Time: Overnight (typically 12-16 hours)
    • Workup: Removal of volatiles under reduced pressure, purification by silica gel chromatography using ethyl acetate/hexanes gradient
  • Yields : High yields reported for similar pyrazole syntheses, e.g., 89% for 3-amino-5-tert-butyl-2-phenyl-2H-pyrazole analogs.

Attachment of the Acetic Acid Side Chain at Pyrazole N-1 Position

The acetic acid moiety attached to the pyrazole nitrogen is commonly introduced via alkylation or acylation reactions:

  • Method A: Alkylation with Haloacetic Acid Derivatives

    • Reagents: 2-haloacetic acid (e.g., 2-chloroacetic acid)
    • Base: Sodium hydride or potassium carbonate
    • Solvent: Dimethylformamide or acetonitrile
    • Temperature: Room temperature to 75 °C
    • Time: Several hours (up to 10 h)
    • Workup: Extraction, drying, and purification by column chromatography
  • Method B: Acylation Using Activated Esters or Coupling Reagents

    • Reagents: 2-(1-methyl-1H-pyrazol-4-yl)acetic acid or derivatives
    • Coupling agents: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate)
    • Base: N-ethyl-N,N-diisopropylamine (DIEA)
    • Solvent: N,N-dimethylformamide (DMF)
    • Temperature: 10–35 °C
    • Time: ~10 hours
    • Purification: Silica gel chromatography with ethyl acetate/hexane gradients
    • Yields: 31.9% to 60.2% depending on substrate and conditions

Representative Experimental Data Table for Acetic Acid Coupling Step

Yield (%) Reaction Conditions Operation Details
60.2 N-ethyl-N,N-diisopropylamine; HATU; DMF; 10–35 °C; 10 h A solution of 2-amino-2-(4-methoxyphenyl)-N-(4-(trimethylsilyl)phenyl)acetamide (0.30 mmol), 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (0.37 mmol), HATU (0.40 mmol), and DIEA (0.61 mmol) in DMF (3 mL) stirred at room temperature for 10 h. Workup involved water and ethyl acetate extraction, drying, solvent evaporation, and silica gel chromatography yielding white crystals.
31.9 Same as above Similar procedure with 2-amino-2-(4-(methoxymethyl)phenyl)-N-(4-(trimethylsilyl)phenyl)acetamide substrate, yielding 31.9% after chromatography and crystallization.
41 N-ethyl-N,N-diisopropylamine; HATU; dichloromethane; 20 °C; overnight Reaction of tert-butyl 5-[[5-(2-aminopyridin-4-yl)-1,3,4-thiadiazol-2-yl][(tert-butoxy)carbonyl]amino]-4-chloro-1H-indazole-1-carboxylate (0.22 mmol) with 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (0.24 mmol), HATU (0.29 mmol), and DIEA (0.88 mmol) in dichloromethane (10 mL) overnight, followed by aqueous workup and chromatography.

Hydrolysis and Esterification Steps

  • Esterification of the carboxylic acid group to methyl esters using thionyl chloride in methanol at 0–20 °C is reported with yields around 83%.
  • Hydrolysis of nitrile precursors to carboxylic acids using sodium hydroxide in water at reflux (100 °C) for 10 hours is also documented.

Summary of Synthesis Strategy

Step Key Reagents/Conditions Purpose Yield (%) (if available)
Pyrazole ring formation 3-pyridyl hydrazine + substituted β-dicarbonyl Construct pyrazole core with pyridinyl and methyl substituents Up to 89% (analogous)
Introduction of iodine Electrophilic iodination or iodinated precursors Install 4-iodo substituent Not specified
N-1 Acetic acid attachment Alkylation with haloacetic acid or HATU coupling Attach acetic acid moiety at N-1 31.9–60.2%
Esterification/hydrolysis Thionyl chloride/methanol; NaOH/water reflux Convert acid to ester or nitrile to acid 83% (esterification)

Chemical Reactions Analysis

Substitution Reactions

The iodine atom at position 4 of the pyrazole ring is highly susceptible to nucleophilic substitution due to its polarizable nature and weak C–I bond. Common substitution pathways include:

Reaction TypeReagents/ConditionsProductsMechanismReferences
Nucleophilic Aromatic Substitution KCN, CuCN in DMF (100°C, 12 h)4-cyano derivativeI⁻ acts as a leaving group
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acid, K₂CO₃Biaryl derivatives at position 4Cross-coupling via Pd catalysis

Key observations:

  • The pyridine ring at position 3 exerts an electron-withdrawing effect, enhancing the electrophilicity of the pyrazole’s C4 position.

  • Methyl substitution at C5 sterically hinders reactions at adjacent positions, directing reactivity toward C4 .

Oxidation and Reduction

The methyl group at C5 and the acetic acid side chain participate in redox reactions:

Oxidation

  • Methyl Group : Under strong oxidizing conditions (KMnO₄, H₂SO₄), the methyl group is converted to a carboxylic acid, yielding 2-(4-iodo-5-carboxy-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid.

  • Pyridine Moiety : Pyridine can undergo oxidation to form pyridine N-oxide derivatives, altering electronic properties.

Reduction

  • Acetic Acid Side Chain : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid group to a primary alcohol (-CH₂OH) .

Esterification and Amidation

The carboxylic acid group undergoes typical acid-derived reactions:

Reaction TypeReagents/ConditionsProductsApplications
Esterification Methanol, H₂SO₄ (reflux)Methyl ester derivativeProdrug synthesis
Amidation Thionyl chloride, NH₃Primary amideBioactive conjugate formation

Acid-Base Reactions

The carboxylic acid group (pKa ≈ 2.5) and pyridine nitrogen (pKa ≈ 4.9) enable pH-dependent behavior:

  • Deprotonation : In basic media (pH > 5), the compound forms a dianion, enhancing solubility in polar solvents .

  • Coordination Chemistry : The pyridine and carboxylate groups act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic applications.

Photochemical Reactivity

The C–I bond undergoes homolytic cleavage under UV light (λ = 254 nm), generating a pyrazole radical intermediate. This pathway is exploited in:

  • Polymer Chemistry : Radical-initiated crosslinking for hydrogels.

  • Drug Delivery : Light-triggered release of iodine for antimicrobial applications .

Scientific Research Applications

2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key analogs based on substituents, molecular weight, melting points, and synthesis methods:

Compound Name (CAS/ID if available) Substituents on Pyrazole Ring Molecular Formula Molecular Weight Melting Point (°C) Synthesis Method (Reference)
Target Compound 4-I, 5-Me, 3-(Pyridin-3-yl) C₁₁H₁₁IN₃O₂* ~388.13 (calc.) Not reported Inferred from analogs
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid (1003320-00-0) 3-Me, 5-CF₃ C₇H₇F₃N₂O₂ 208.14 Not reported Not detailed
2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid (1310379-35-1) 4-Cl, 1-Me, 3- C₆H₇ClN₂O₂ 174.59 Not reported Alkylation of pyrazole
2-(4-Methyl-1H-pyrazol-1-yl)acetic acid (6645-69-8) 4-Me C₆H₈N₂O₂ 140.14 Not reported Boronate ester reactions
2-(4-Amino-5-methyl-1H-pyrazol-1-yl)acetic acid (1343304-07-3) 4-NH₂, 5-Me C₆H₉N₃O₂ 155.16 Not reported Alkylation and amination
2-(MIDA-Boryl)-2-(4-phenyl-1H-pyrazol-1-yl)acetic acid (5g) 4-Ph C₁₆H₁₈BN₂O₄ 328.14 150–152 Malonaldehyde + MIDA-boronate

*Calculated based on C₁₁H₁₁IN₃O₂.

Key Observations:

Substituent Effects: Iodine vs. Halogens/CF₃: The iodine atom in the target compound increases molecular weight significantly (~388 vs. 174–328 for others) and enhances lipophilicity, which may improve membrane permeability in biological systems compared to chloro or trifluoromethyl analogs .

Synthesis Complexity :

  • MIDA-boryl analogs (e.g., 5g) require specialized boron reagents , while chloro or methyl derivatives (e.g., 1310379-35-1) use simpler alkylation steps . The target compound’s synthesis likely involves iodination and pyridinyl coupling, similar to methods in and .

Thermal Stability :

  • Melting points for MIDA-boryl analogs range widely (140–250°C), suggesting that the target compound’s thermal stability may depend on crystallinity influenced by iodine and pyridinyl groups .

Biological Activity

2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC11H10IN3O2
Molecular Weight343.12 g/mol
IUPAC Name2-(4-iodo-5-methyl-3-pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid
InChI KeyKWOPDBHGSCQKPS-UHFFFAOYSA-N
Canonical SMILESCC1=C(C(=NN1CC(=O)O)C2=CC=NC=C2)I

The synthesis of this compound typically involves multi-step organic reactions, starting with pyridine derivatives and pyrazole precursors. The iodination step is crucial and can be achieved using iodine or iodinating agents under controlled conditions. The compound is believed to exert its biological effects through interactions with specific molecular targets, such as enzymes or receptors, modulating various biochemical pathways .

Biological Activity

Antimicrobial Activity:
Research has indicated that 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid exhibits notable antibacterial and antifungal properties. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported to be in the range of 0.0039 to 0.025 mg/mL, indicating strong antimicrobial activity .

Cytotoxicity:
In studies focusing on cancer cell lines, this compound demonstrated cytotoxic effects against various human cancer cells. For example, it exhibited significant activity against leukemia cell lines (CEM-13 and U-937), with IC50 values suggesting a dose-dependent response leading to apoptosis .

Mechanisms of Action:
The exact mechanisms through which 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid exerts its effects are not fully elucidated but are thought to involve the modulation of signaling pathways related to cell proliferation and apoptosis. The presence of the iodine atom in its structure may enhance its reactivity and interaction with biological targets compared to similar compounds lacking this halogen .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antibacterial Study: A study evaluated the antibacterial properties of various pyrazole derivatives, including this compound, demonstrating significant inhibition against S. aureus and E. coli within an 8-hour exposure period .
  • Anticancer Activity: Another study focused on the cytotoxic effects against breast adenocarcinoma cell lines (MCF7). The compound was found to induce apoptosis through upregulation of p53 and activation of caspase pathways, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

The biological activity of 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid can be compared with other halogenated pyrazole derivatives:

CompoundAntimicrobial ActivityCytotoxicity (IC50)
2-(4-chloro-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acidModerateHigher than iodine analog
2-(4-bromo-5-methyl-3-(pyridin-4-y)-1H-pyrazol -1-acetic acidLowModerate
2-(4-Iodo -5-methyl -3-(pyridin -3-y)-1H-pyrazol -1-y ) acetic acid High Lower than expected

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound’s pyrazole core can be synthesized via nucleophilic substitution reactions. For example, 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde derivatives react with phenols (e.g., pyridin-3-ol) in the presence of K₂CO₃ as a base catalyst to form aryloxy-substituted pyrazoles . Subsequent iodination at the 4-position and acetic acid side-chain introduction require careful control of stoichiometry and temperature. Optimization involves varying solvents (e.g., DMF or acetonitrile), reaction times (4–12 hours), and catalyst loadings (10–20 mol%) to improve yields .

Q. How should researchers characterize the compound’s purity and structural integrity?

Use a combination of HPLC (C18 column, methanol/water gradient) to assess purity (>95%) and FTIR to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety) . High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for structural validation. For example, the pyridinyl proton signals appear as distinct doublets in the aromatic region (δ 7.5–8.5 ppm), while the methyl group on the pyrazole resonates as a singlet near δ 2.3 ppm .

Q. What stability considerations are critical for handling this compound?

The compound is sensitive to light and moisture due to the iodinated aromatic ring. Store under inert gas (argon or nitrogen) at room temperature in amber vials. Stability studies in DMSO-d₆ over 72 hours show <5% degradation when shielded from UV light .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

Quantum mechanical calculations (e.g., DFT) predict electronic effects of substituents on the pyridine and pyrazole rings. For example, replacing iodine with electron-withdrawing groups (e.g., -CF₃) increases electrophilicity, potentially enhancing binding to biological targets like kinase enzymes. Molecular docking studies with PyRx or AutoDock Vina can prioritize derivatives for synthesis .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) may arise from assay conditions (pH, ionic strength). Standardize protocols using a reference inhibitor (e.g., staurosporine for kinases) and validate results via orthogonal methods like SPR (surface plasmon resonance) to measure binding kinetics .

Q. How does the pyridinyl substituent influence the compound’s physicochemical properties?

The pyridine ring enhances water solubility via hydrogen bonding. LogP calculations (e.g., using MarvinSketch) show a reduction from 3.2 (without pyridine) to 2.5, aligning with experimental solubility data (15 mg/mL in PBS). Substituent positioning (meta vs. para) further modulates π-π stacking interactions in crystal structures .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

Scaling the iodination step risks exothermic side reactions. Use flow chemistry with controlled temperature (0–5°C) and inline FTIR monitoring to prevent runaway reactions. Purification via recrystallization (methanol/water) achieves >90% recovery, but column chromatography may be necessary for byproducts like dehalogenated analogs .

Methodological Resources

  • Synthetic Protocols : Refer to and for stepwise procedures.
  • Analytical Techniques : (HPLC/FTIR), 9 (NMR/IR data).
  • Computational Tools : (reaction path search methods).
  • Safety Guidelines : and (storage and handling).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.